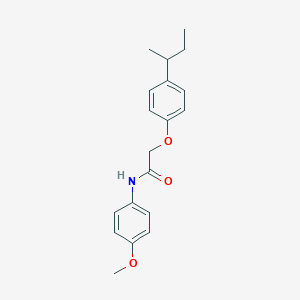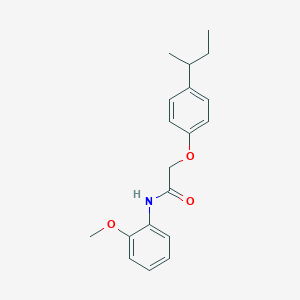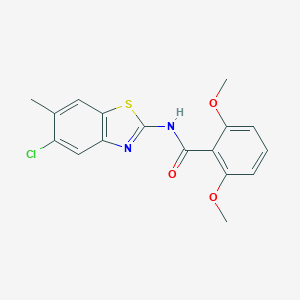![molecular formula C20H23ClN2O3 B251585 N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is widely used as an inhibitor of the nuclear factor kappa B (NF-κB) pathway.
Wirkmechanismus
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. In the absence of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, which leads to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 binds to the cysteine residue of the IKK complex, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. It has also been shown to have anti-angiogenic properties, which make it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potent inhibitory activity against the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.
Zukünftige Richtungen
The potential therapeutic applications of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 are still being explored, and several future directions can be identified. One of the future directions is the development of more potent and selective inhibitors of the NF-κB pathway. Another future direction is the investigation of the combination of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 with other therapeutic agents for the treatment of various diseases. Additionally, the use of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB in aging and age-related diseases is also an area of future research.
Synthesemethoden
The synthesis of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)butyramide in the presence of triethylamine to yield the final product, N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the expression of several pro-inflammatory genes, which contribute to the pathogenesis of various diseases.
Eigenschaften
Molekularformel |
C20H23ClN2O3 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-4-5-19(24)22-15-7-9-17(21)18(11-15)23-20(25)12-26-16-8-6-13(2)14(3)10-16/h6-11H,4-5,12H2,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
JWZCLCGOXWKHNG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)